Bruceine C
Overview
Description
Bruceine C is a quassinoid compound found in the medicinal plant Brucea javanica, which belongs to the Simaroubaceae family. This compound is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antitrypanosomal properties . This compound is one of the tetracyclic triterpene quassinoids present in Brucea javanica, a plant traditionally used in Chinese medicine to treat various ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceine C involves the extraction of quassinoids from the seeds of Brucea javanica. The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound often involve modifications of free hydroxyl groups to enhance its biological activities .
Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale extraction from Brucea javanica seeds. The seeds are subjected to solvent extraction, and the crude extract is further purified using chromatographic methods to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Bruceine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like acetic anhydride and acetyl chloride to introduce acetyl groups.
Major Products Formed: The major products formed from these reactions include various acetylated derivatives of this compound, which have shown enhanced biological activities .
Scientific Research Applications
Biology: It has been investigated for its role in inhibiting the growth of cancer cells and parasites.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer and other malignancies.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Bruceine C exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.
Anti-inflammatory Activity: The compound inhibits cytokine production and oxidative stress responses, reducing inflammation.
Antitrypanosomal Activity: this compound disrupts the cellular processes of Trypanosoma evansi, leading to the death of the parasite.
Comparison with Similar Compounds
Bruceine C is compared with other quassinoids such as Bruceine A, Bruceine D, and Bruceantinol:
This compound stands out due to its unique combination of anticancer, anti-inflammatory, and antitrypanosomal activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O12/c1-11(25(3,4)36)7-16(30)40-19-21-27-10-38-28(21,24(35)37-6)22(33)18(32)20(27)26(5)9-14(29)17(31)12(2)13(26)8-15(27)39-23(19)34/h7,13,15,18-22,31-33,36H,8-10H2,1-6H3/b11-7+/t13-,15+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFVYXSNLKEHU-UIJGDLPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-30-1 | |
Record name | (11β,12α,15β)-13,20-Epoxy-3,11,12-trihydroxy-15-[[(2E)-4-hydroxy-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-2,16-dioxopicras-3-en-21-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25514-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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